N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide
Description
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of arylcarboxamides and is characterized by the presence of a carbamothioyl group attached to a diphenylacetamide backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-15-12-13-18(19(25)14-15)23-22(27)24-21(26)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20,25H,1H3,(H2,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFDGWHSJIZKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide typically involves the reaction of 2-hydroxy-4-methylphenyl isothiocyanate with 2,2-diphenylacetamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the need for manual intervention. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced derivatives of the original compound.
Scientific Research Applications
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
- N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide
- Tert-butyl N-(2-{[(2-hydroxy-4-methylphenyl)carbamothioyl]amino}ethyl)carbamate
Uniqueness
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide stands out due to its specific structural features, such as the presence of the diphenylacetamide backbone and the carbamothioyl group. These features confer unique reactivity and biological activity, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
